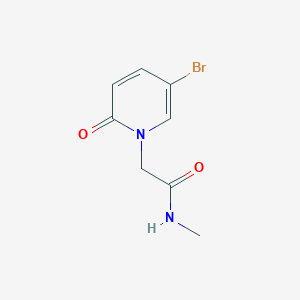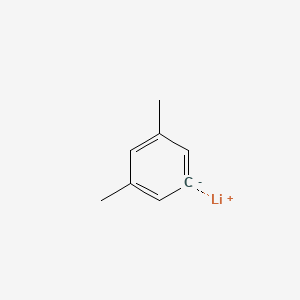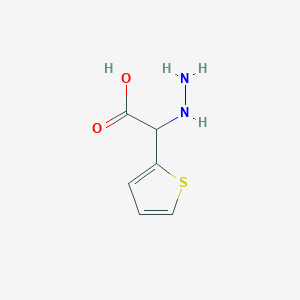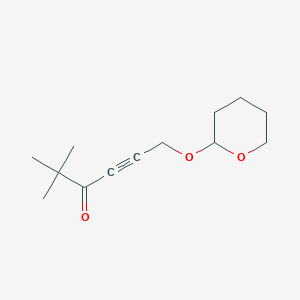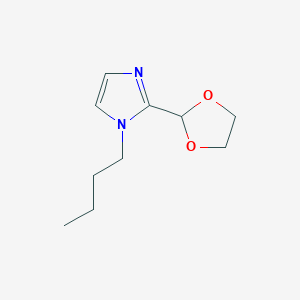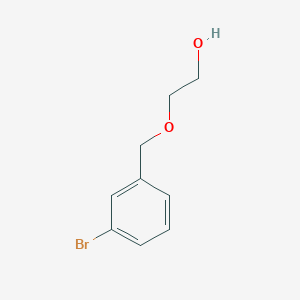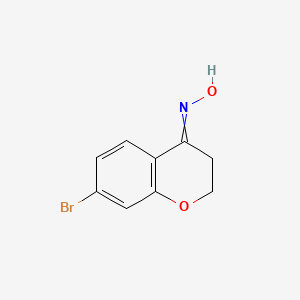
(Z)-7-Bromochroman-4-one Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-Bromochroman-4-one Oxime is a chemical compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-Bromochroman-4-one Oxime typically involves the condensation of 7-bromochroman-4-one with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated under reflux conditions to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: (Z)-7-Bromochroman-4-one Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (Z)-7-Bromochroman-4-one Oxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further research.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymeric materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-7-Bromochroman-4-one Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator of acetylcholinesterase.
Uniqueness: (Z)-7-Bromochroman-4-one Oxime is unique due to its specific structural features, such as the presence of the bromine atom and the chromanone moiety. These features contribute to its distinct chemical reactivity and potential applications. Unlike other oximes, it offers a combination of properties that make it suitable for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
N-(7-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(11-12)3-4-13-9(7)5-6/h1-2,5,12H,3-4H2 |
InChI Key |
YHZFJOWUBRABGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=NO)C=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8471283.png)
![4-[(4-Chlorophenyl)sulfanyl]-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one](/img/structure/B8471290.png)
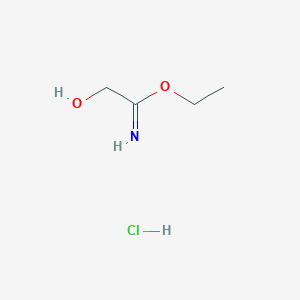
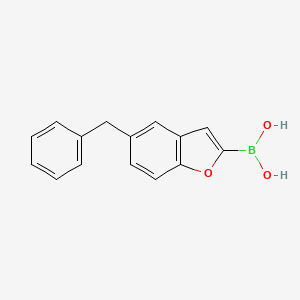
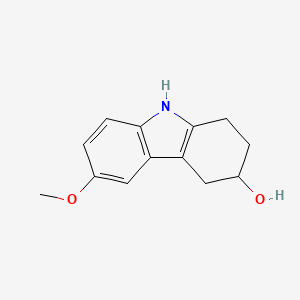
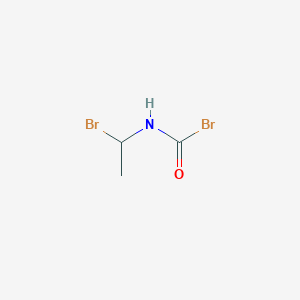
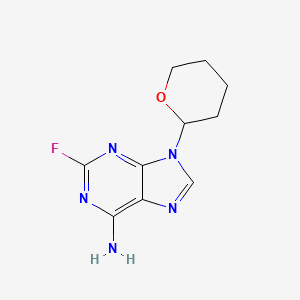
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B8471320.png)
